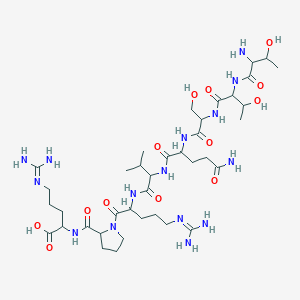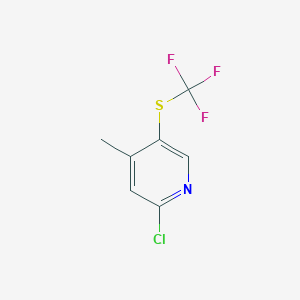
2-(2,6-Dibromophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,6-Dibromophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of phenylacetaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dibromophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(2,6-Dibromophenyl)acetic acid.
Reduction: 2-(2,6-Dibromophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dibromophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dibromophenyl)acetaldehyde can be compared with other brominated phenylacetaldehydes:
2-(2,4-Dibromophenyl)acetaldehyde: Similar structure but different bromination pattern, leading to different chemical properties and reactivity.
2-(3,5-Dibromophenyl)acetaldehyde: Another isomer with bromine atoms at different positions, affecting its chemical behavior.
2-(2,6-Dichlorophenyl)acetaldehyde: Chlorinated analog with different halogen atoms, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where other isomers or analogs may not be as effective.
Eigenschaften
Molekularformel |
C8H6Br2O |
|---|---|
Molekulargewicht |
277.94 g/mol |
IUPAC-Name |
2-(2,6-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |
InChI-Schlüssel |
HLLGVBMZPQPUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


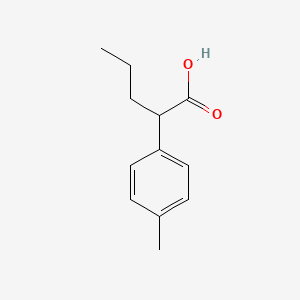


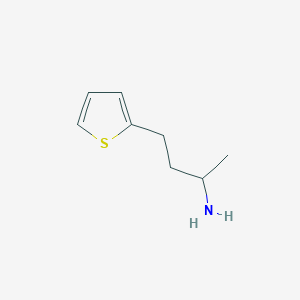
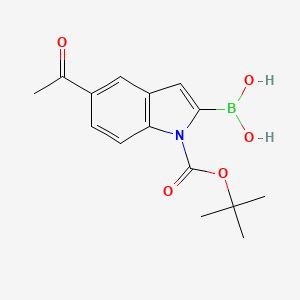
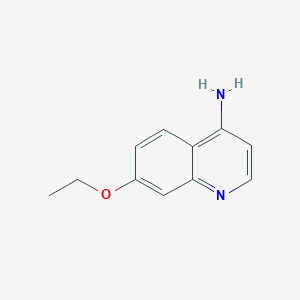
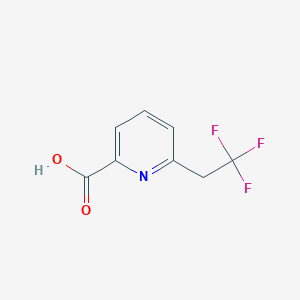
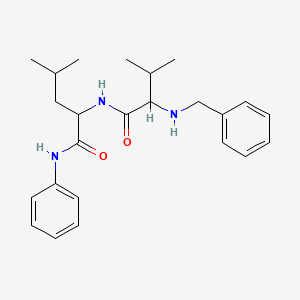


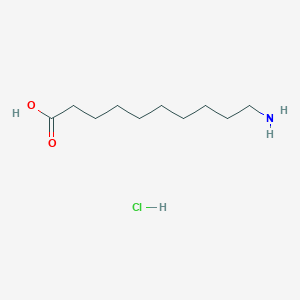
![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
